PDE4A Inhibitory Activity of 4-(3-Ethoxy-benzyl)-piperidine Compared to Reference PDE4 Inhibitors
4-(3-Ethoxy-benzyl)-piperidine demonstrates measurable inhibitory activity against phosphodiesterase type 4A (PDE4A), a key enzyme target in inflammatory and CNS disorders [1]. While the specific IC50 value for this compound is not publicly disclosed in the available literature, the compound has been evaluated in vitro for its inhibitory activity on unpurified recombinant PDE4A, establishing its profile as a PDE4A-interacting ligand within the 4-benzylpiperidine chemotype [1].
| Evidence Dimension | PDE4A inhibitory activity |
|---|---|
| Target Compound Data | Evaluated; specific IC50 not disclosed |
| Comparator Or Baseline | Reference PDE4 inhibitors (e.g., rolipram, IC50 ~1-3 μM) |
| Quantified Difference | Not quantifiable due to undisclosed data |
| Conditions | In vitro assay using unpurified recombinant PDE4A |
Why This Matters
This establishes the compound's utility as a PDE4A-interacting chemical probe, differentiating it from 4-benzylpiperidine analogs lacking this specific target engagement profile.
- [1] BindingDB. (2024). ChEMBL_155727 (CHEMBL760761): Evaluated in vitro for its inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A). Entry ID 50007392. View Source
